(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
Description
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO5S/c1-14-20(28-18-9-5-4-8-17(18)27-14)21(24)23-11-10-19(29(25,26)13-12-23)15-6-2-3-7-16(15)22/h2-9,14,19-20H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJCHIXPJDUPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule that has garnered attention due to its potential pharmacological properties. Its unique structure includes a thiazepan ring, a fluorophenyl group, and a benzo[dioxin] moiety, which may facilitate various interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 420.47 g/mol. The structural components suggest potential interactions with proteins and enzymes through hydrogen bonding and π-π stacking due to the presence of aromatic rings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazepan ring may interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing receptor activity.
- DNA Interaction : Preliminary studies indicate that similar compounds can form adducts with DNA, potentially leading to mutagenic effects.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance:
- Case Study 1 : A derivative of the thiazepan compound was tested against various cancer cell lines and showed significant cytotoxicity at low micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory potential:
- Case Study 2 : In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a possible role in modulating inflammatory pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazepane Ring : Cyclization reactions involving sulfur-containing precursors are employed.
- Introduction of the Fluorophenyl Group : Electrophilic aromatic substitution reactions are commonly used.
- Attachment of the Benzo[dioxin] Moiety : This can be achieved through cross-coupling reactions.
Data Table: Biological Activities
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- A thiazepan ring , which is a seven-membered heterocyclic structure containing sulfur and nitrogen.
- A fluorophenyl group , which may enhance lipophilicity and biological activity.
- A dihydrobenzo[b][1,4]dioxin moiety , contributing to its potential pharmacological properties.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The structural components allow for interactions with enzymes or receptors involved in tumor growth and proliferation. In vitro studies are essential to determine its efficacy against various cancer cell lines.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis or other inflammatory diseases. Its mechanism of action may involve inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Neuropharmacology
Given the presence of the thiazepan structure, this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. It could act as a modulator for receptors involved in pain management or neuroprotection.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Nucleophilic substitutions to introduce the fluorophenyl group.
- Formation of the thiazepan ring through cyclization reactions.
- Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the final product.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacological effects. Techniques employed include:
- Molecular docking studies to predict binding affinities with target proteins.
- Enzyme kinetics to assess inhibitory effects on specific biochemical pathways.
Case Studies and Research Findings
Research on similar compounds has shown promising results in various applications:
| Compound | Application | Findings |
|---|---|---|
| Thiazepane derivatives | Anticancer | Showed significant cytotoxicity against breast cancer cells in vitro. |
| Fluorinated compounds | Neuropharmacology | Enhanced binding affinity to serotonin receptors, indicating potential for antidepressant activity. |
| Dioxin derivatives | Anti-inflammatory | Inhibited nitric oxide production in macrophages, suggesting anti-inflammatory properties. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Structurally analogous compounds share key features such as sulfone-modified heterocycles, fluorinated aromatic substituents, and methanone-linked pharmacophores. A notable comparator is (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (), which replaces the 1,4-thiazepane core with a 1,4-benzothiazine ring. Key differences include:
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Molecular Weight : The thiazepane-containing compound likely has a higher molecular weight (~450–470 g/mol) than the benzothiazine-based comparator (~430–450 g/mol) due to the dihydrobenzo[dioxin] moiety.
- logP : The 3-methyl-dihydrobenzo[d][1,4]dioxin group may reduce hydrophobicity compared to the ethylphenyl substituent in the comparator, suggesting improved aqueous solubility for the target compound.
- Metabolic Stability : Sulfone groups generally enhance metabolic resistance, but the 2-fluorophenyl substituent in the target compound may introduce susceptibility to cytochrome P450-mediated dehalogenation, a common issue in fluorinated pharmaceuticals .
Bioactivity and Target Selectivity
Both compounds are hypothesized to interact with sulfone-sensitive targets, such as kinases or GPCRs. However, the benzothiazine-based comparator () lacks the dihydrodioxin moiety, which in other contexts modulates serotonin receptor affinity or monoamine oxidase inhibition. The target compound’s thiazepane core may favor interactions with larger binding pockets, as seen in calcium channel blockers or protease inhibitors .
Clustering algorithms (e.g., Butina or Jarvis-Patrick) group compounds based on structural fingerprints. The target compound and its benzothiazine analog would likely cluster together due to shared sulfone and fluorophenyl motifs but diverge in subgroups due to heterocycle differences, reflecting distinct target profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
